

AMTB hydrochloride for studying TRPM8 channel function

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Compound of Interest

Compound Name: *AMTB hydrochloride*

Cat. No.: *B1667263*

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An In-depth Technical Guide to **AMTB Hydrochloride** for Studying TRPM8 Channel Function
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal sensor for cold temperatures in mammals.[1][2] Activated by temperatures below 28°C and cooling compounds like menthol and icilin, TRPM8 plays a crucial role in thermosensation, pain modulation, and various physiological processes. [1][2] Its involvement in pathologies such as neuropathic pain, overactive bladder, and cancer has made it a significant target for therapeutic intervention.[3][4][5]

N-(3-aminopropyl)-2-[[[(3-methylphenyl) methyl]oxy]-N-(2-thienylmethyl)benzamide hydrochloride (**AMTB hydrochloride**) is a potent and selective blocker of the TRPM8 channel. [6] It serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPM8.[3] This guide provides a comprehensive overview of **AMTB hydrochloride**, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in research and drug development.

Mechanism of Action

AMTB hydrochloride functions as a direct inhibitor of the TRPM8 channel.[2] Its primary mechanism involves blocking the ion conductance of the channel, thereby preventing the influx of cations like Ca^{2+} and Na^{+} that occurs upon channel activation.[2][3] It has been demonstrated to effectively inhibit TRPM8 activation induced by the super-agonist icilin.[3][7][8]

The specific interaction is thought to occur through several potential mechanisms:

- **Direct Pore Blockade:** AMTB may interact directly with the channel's pore, physically obstructing the passage of ions.[2]
- **Allosteric Modulation:** The compound could bind to allosteric sites on the TRPM8 protein, inducing conformational changes that render the channel non-responsive to activating stimuli.[2]
- **Lipid Bilayer Interaction:** AMTB's molecular structure may allow for interactions within the lipid bilayer, altering membrane fluidity and indirectly affecting channel gating and permeability.[2]

While AMTB shows good selectivity for TRPM8 over other TRP channels like TRPV1 and TRPV4, it has also been identified as a non-selective inhibitor of several voltage-gated sodium channels (NaV), a factor that should be considered in experimental design and data interpretation.[3][6][9]

Data Presentation

Quantitative data for **AMTB hydrochloride** has been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Species/Cell Line	Assay Type	Agonist	Value	Reference(s)
pIC ₅₀	Human TRPM8	Ca ²⁺ Influx (FLIPR)	Icilin	6.23	[3] [6] [7]
Selectivity	Various	Not specified	Not specified	Selective for TRPM8 over TRPV1 and TRPV4	[3] [9]
Off-Target Activity	Nav1.1-Nav1.8	Membrane Potential Assay	Veratridine	pIC ₅₀ range: 4.83 - 5.69	[6]

Table 2: In Vivo Efficacy in Rat Models

Model	Administration Route	Dose	Effect	Reference(s)
Overactive Bladder	Intravenous (i.v.)	3 mg/kg	Decreased frequency of volume-induced bladder contractions without affecting amplitude.	[3][10]
Bladder Pain/Nociception	Intravenous (i.v.)	10 mg/kg	Significantly attenuated visceromotor and pressor responses to noxious bladder distension.	[3][10]
Bladder Pain/Nociception	Intravenous (i.v.)	ID ₅₀ : 2.42 ± 0.46 mg/kg	Inhibition of the visceromotor reflex (VMR) response.	[3]
Cold-Induced Bladder Response	Intraperitoneal (i.p.)	3 mg/kg	Inhibited voiding response to acetone stimulus on the skin.	[11]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay for TRPM8 Inhibition

This protocol details the measurement of AMTB's inhibitory activity on TRPM8 channels expressed in a heterologous system using a fluorometric imaging plate reader (FLIPR).

1. Cell Culture:

- Culture HEK293 cells stably expressing human TRPM8 in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

- Plate cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Compound Preparation:

- Prepare a stock solution of **AMTB hydrochloride** in DMSO (e.g., 100 mM).[9]
- Perform serial dilutions of AMTB in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to create a concentration range for the IC₅₀ curve.[10] The final top concentration might be 50 µM.[10]

3. Calcium Indicator Loading:

- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove culture media from the cells and add the dye loading solution.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

4. Inhibition Assay:

- Wash the cells with the assay buffer to remove excess dye.
- Add the prepared AMTB dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
- Prepare a solution of a TRPM8 agonist (e.g., 2 µM icilin) in the assay buffer.

5. Data Acquisition (FLIPR):

- Place the cell plate into the FLIPR instrument.
- Establish a baseline fluorescence reading for several seconds.

- Initiate the automated addition of the TRPM8 agonist to all wells.
- Continue recording fluorescence for several minutes to capture the peak calcium response.

6. Data Analysis:

- Calculate the change in fluorescence (ΔF) from baseline for each well.
- Normalize the response to a vehicle control (0% inhibition) and a maximum inhibition control.
- Plot the normalized response against the logarithm of AMTB concentration and fit the data to a four-parameter logistic equation to determine the pIC₅₀ value.

Protocol 2: In Vivo Rat Model of Overactive Bladder

This protocol is adapted from studies evaluating the effect of AMTB on bladder function in anesthetized rats.[\[3\]](#)[\[10\]](#)

1. Animal Preparation:

- Use female Sprague-Dawley rats (150–250 g).[\[3\]](#)
- Anesthetize the rat (e.g., with urethane or isoflurane).
- Cannulate the jugular vein for intravenous drug administration.
- Insert a catheter into the bladder via the urethra for infusion and pressure measurement.

2. AMTB Administration:

- Dissolve **AMTB hydrochloride** in a suitable vehicle for intravenous injection (e.g., saline).
- Administer a bolus dose of AMTB (e.g., 3 mg/kg) or vehicle via the jugular vein cannula.[\[3\]](#)
[\[10\]](#)

3. Measurement of Rhythmic Bladder Contractions:

- Infuse saline into the bladder at a constant rate to induce rhythmic, non-voiding bladder contractions.

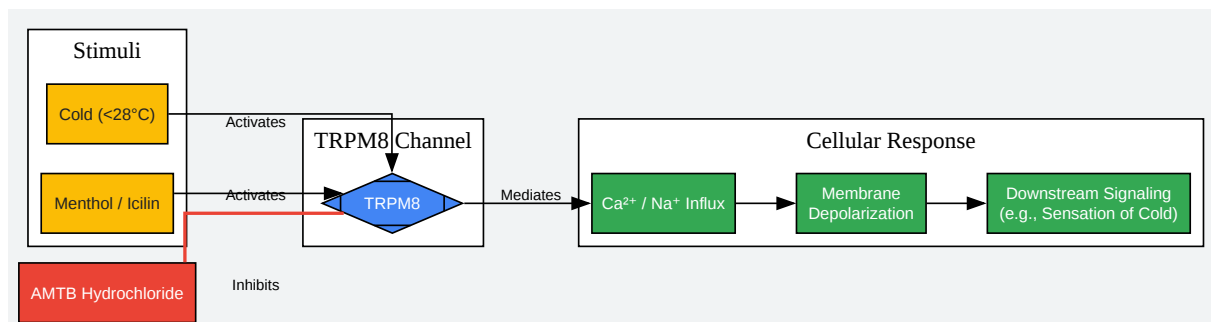
- Connect the bladder catheter to a pressure transducer and a data acquisition system.
- Record intravesical pressure continuously before and after the administration of AMTB.

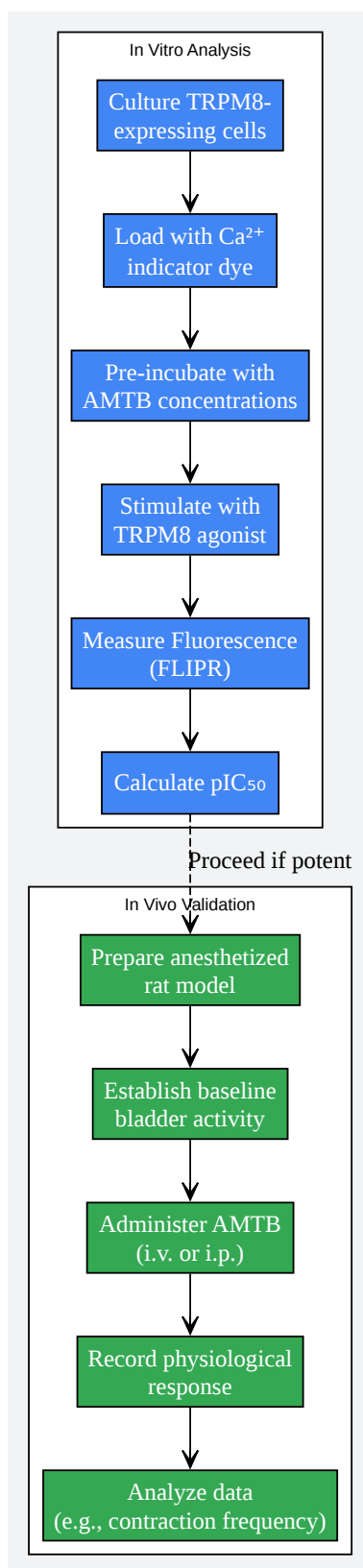
4. Data Analysis:

- Analyze the pressure recordings to determine the frequency and amplitude of the rhythmic contractions.
- Compare the pre-dose and post-dose values for frequency and amplitude in both vehicle- and AMTB-treated groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

Mandatory Visualizations

TRPM8 Signaling and Inhibition by AMTB





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